molecular formula C20H15NO3S3 B2950160 N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide CAS No. 708218-62-6

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No.: B2950160
CAS No.: 708218-62-6
M. Wt: 413.52
InChI Key: ANWROCYWIBTMKJ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide is a synthetic chemical compound of significant interest in biomedical research due to its complex structure featuring a naphthalene core linked to a thiophene sulfonamide group. As a sulfonamide derivative, it belongs to a class of compounds renowned for their wide range of biological activities. Sulfonamides have been extensively documented to exhibit antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic properties, among others . The specific structural motifs present in this compound—including the hydroxynaphthalene and phenylsulfanyl substituents—suggest potential for unique target binding and mechanism of action, making it a valuable candidate for hit-to-lead optimization programs. Its primary research value lies in the exploration of new therapeutic agents, particularly in the development of enzyme inhibitors. Historically, antibacterial sulfonamides function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key player in folate synthesis . Beyond antimicrobial applications, sulfonamide-based compounds are also utilized in treatments for conditions such as inflammatory bowel disease and as diuretics or anticonvulsants . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers are encouraged to further investigate its specific mechanism, pharmacokinetics, and efficacy in validated experimental models.

Properties

IUPAC Name

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S3/c22-20-16-10-5-4-9-15(16)17(21-27(23,24)19-11-6-12-25-19)13-18(20)26-14-7-2-1-3-8-14/h1-13,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWROCYWIBTMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound 31 : N-(3-(1H-1,2,4-triazol-3-ylthio)-4-hydroxynaphthalen-1-yl)-5-(phenylsulfonyl)thiophene-2-sulfonamide
  • Key Differences :
    • The 3-position substituent is a 1,2,4-triazole-thio group instead of phenylsulfanyl.
    • Incorporates a phenylsulfonyl group on the thiophene ring, enhancing electron-withdrawing effects.
  • Synthesis: Prepared via nucleophilic substitution of a chloro-substituted naphthoquinone precursor with 1,2,4-triazole-thiol, followed by sulfonylation .
  • Relevance : Demonstrates proteasome inhibitory activity, suggesting that substituent modifications at the 3-position critically influence biological targeting .
Chiral Analogs : (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide and (R)-N-(3-cyano-2-o-tolylpropyl)thiophene-2-sulfonamide
  • Key Differences: Substituents include cyano, methoxyphenyl, and o-tolyl groups, introducing stereochemical complexity. Lack the naphthalene backbone, instead featuring indole or alkyl chains.
  • Synthesis : Achieved with yields of 56% and 83%, respectively, using chiral resolution techniques. Reaction conditions (e.g., solvent polarity, molar ratios) significantly impact yield and purity .
  • Analytical Data :
    • HPLC : Enantiomeric separation on chiral columns (DAICEL CHIRALPAK IC) with retention times of 36.2/40.3 min and 39.2/52.7 min, highlighting stereochemical stability .
    • Spectroscopy : Distinct ¹H/¹³C NMR and IR profiles confirm substituent-dependent electronic environments .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Substitution at the naphthalene 3-position (phenylsulfanyl vs. triazole-thio) modulates bioactivity. Bulkier groups may sterically hinder target interactions.
    • Chiral centers (as in ) introduce enantioselectivity, critical for pharmaceutical applications .
  • Synthetic Challenges :
    • Low yields in chiral analogs (56%) underscore the difficulty of stereochemical control, necessitating optimized catalysts or conditions .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide, and what reaction conditions are critical?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiophene-2-sulfonamide derivatives are often prepared by reacting halogenated naphthoquinone intermediates (e.g., 3-chloro-4-oxonaphthalen-1(4H)-ylidene precursors) with thiol-containing reagents under mild conditions. Key steps include:

  • Dissolving intermediates in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Stirring at room temperature with reagents like 1-methyltetrazole-5-thiol or 1H-tetrazole-5-thiol.
  • Purification via trituration with hexane or chromatography.
    Yields range from 60–70%, with purity confirmed by HPLC (>94%) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonamide linkage (δ 7.7–8.3 ppm for aromatic protons) and hydroxy group presence (broad singlet at δ 10–12 ppm).
  • LC-MS/HRMS : Validates molecular weight (e.g., HRMS accuracy within ±0.0002 Da).
  • HPLC : Determines purity (>95% for research-grade material).
  • Melting Point : Sharp decomposition points (e.g., 167–186°C) indicate crystalline stability .

Q. How are the hydroxy and sulfonamide functional groups stabilized during synthesis?

  • Hydroxy Group : Protect with acetyl or trifluoroacetyl groups during reactive steps. Deprotection is achieved via acidic hydrolysis.
  • Sulfonamide : Maintain inert atmospheres (N2/Ar) to prevent oxidation. Storage at –20°C in DMSO minimizes degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., A-ring substitutions) impact biological activity?

Replacing the benzene ring in the sulfonamide moiety with naphthalene or thiophene (e.g., compound 15 in ) alters steric and electronic properties, affecting target binding. For example:

  • Thiophene-substituted analogs show enhanced solubility but reduced receptor affinity compared to benzene derivatives.
  • Naphthalene derivatives improve hydrophobic interactions in enzyme pockets.
    SAR studies require systematic substitutions followed by bioassays (e.g., proteasome inhibition or receptor binding) .

Q. How can computational modeling leverage crystallographic data to predict molecular interactions?

X-ray crystallography data (e.g., intramolecular N–H···O hydrogen bonds and disorder in crystal structures) inform docking studies. Key steps:

  • Use software like AutoDock Vina to model ligand-receptor interactions.
  • Validate with molecular dynamics simulations to assess stability of hydrogen-bonded networks (e.g., disordered oxygen conformers in ).
  • Cross-reference with NMR chemical shifts to refine electrostatic potential maps .

Q. How are contradictions in spectral data (e.g., unexpected NMR peaks) resolved?

  • Scenario : Additional peaks in 1H NMR may arise from rotamers or impurities.
  • Resolution :
    • Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
    • Compare experimental HRMS with theoretical values to rule out byproducts.
    • Recrystallize or use preparative HPLC to isolate pure fractions .

Q. What alternative synthetic strategies exist if traditional coupling reactions fail?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Flow chemistry : Enhances yield for sensitive intermediates by optimizing temperature and mixing.
  • Enzymatic catalysis : Explores sulfotransferases for regioselective sulfonamide formation .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Accelerated Stability Studies :
    • Incubate solutions (DMSO/PBS) at 4°C, 25°C, and 37°C for 1–4 weeks.
    • Monitor degradation via HPLC and LC-MS.
    • Results guide storage recommendations (e.g., –20°C in anhydrous DMSO) .

Q. What factors influence reaction yields in thiophene sulfonamide coupling?

  • Solvent Polarity : THF > DCM > EtOH for solubility of aromatic intermediates.
  • Catalyst : Use of DMAP or triethylamine accelerates sulfonamide bond formation.
  • Stoichiometry : 1.2–1.5 equivalents of thiol reagent minimize side reactions .

Q. How are intramolecular hydrogen bonds and crystal packing effects analyzed?

  • Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding patterns (e.g., N–H···O bonds in ).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. van der Waals contacts).
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .

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